molecular formula C11H18O4S B15298499 Tert-butyl 2-{bicyclo[1.1.1]pentane-1-sulfonyl}acetate

Tert-butyl 2-{bicyclo[1.1.1]pentane-1-sulfonyl}acetate

Cat. No.: B15298499
M. Wt: 246.33 g/mol
InChI Key: ZCGSRJVZJNBMGC-UHFFFAOYSA-N
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Description

Tert-butyl 2-{bicyclo[1.1.1]pentane-1-sulfonyl}acetate is a bicyclopentane-derived compound featuring a sulfonyl group at the bridgehead position of the bicyclo[1.1.1]pentane core. This compound is of interest in medicinal chemistry and materials science due to the unique strain and electronic properties of the bicyclopentane scaffold, which can mimic phenyl or alkyne groups while offering distinct reactivity .

Properties

Molecular Formula

C11H18O4S

Molecular Weight

246.33 g/mol

IUPAC Name

tert-butyl 2-(1-bicyclo[1.1.1]pentanylsulfonyl)acetate

InChI

InChI=1S/C11H18O4S/c1-10(2,3)15-9(12)7-16(13,14)11-4-8(5-11)6-11/h8H,4-7H2,1-3H3

InChI Key

ZCGSRJVZJNBMGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CS(=O)(=O)C12CC(C1)C2

Origin of Product

United States

Preparation Methods

Carbene Insertion into Bicyclo[1.1.0]butane

Carbene insertion represents a classical route to BCP derivatives. By reacting bicyclo[1.1.0]butane with diazo compounds under transition metal catalysis, the central bond undergoes strain-driven insertion. For example, dimethyl diazomalonate in the presence of rhodium(II) acetate generates a carbene intermediate that inserts into the bicyclo[1.1.0]butane framework, yielding disubstituted BCP products. This method, however, faces challenges in regioselectivity and functional group tolerance, necessitating meticulous optimization of catalyst loading and temperature.

Radical or Nucleophilic Addition to [1.1.1]Propellane

The radical ring-opening of [1.1.1]propellane has emerged as a more versatile pathway. Photochemical or thermally induced homolysis of the central bond produces a diradical intermediate, which traps nucleophiles or radicals. For instance, irradiation of [1.1.1]propellane with methyl iodide at 365 nm in a flow reactor affords 1-iodobicyclo[1.1.1]pentane in 62% yield, a key precursor for further functionalization. Recent advances in flow chemistry have enhanced reproducibility and scalability, mitigating safety concerns associated with propellane’s volatility.

Functionalization of the Bicyclo[1.1.1]pentane Core

Sulfonation at Bridgehead Position

Introducing the sulfonyl group requires selective functionalization of the BCP bridgehead. A two-step sequence involving thiolation followed by oxidation is commonly employed. Treatment of 1-iodo-BCP with sodium sulfide generates the corresponding thiol, which undergoes oxidation with hydrogen peroxide or oxone to yield the sulfonic acid. Subsequent reaction with tert-butyl bromoacetate in the presence of a base (e.g., triethylamine) furnishes the target sulfonate ester.

Table 1: Optimization of Sulfonation Conditions

Step Reagent Solvent Temperature Yield (%)
Thiolation Na₂S, DMF DMF 80°C 75
Oxidation H₂O₂, AcOH Acetic Acid 25°C 88
Esterification BrCH₂COOtBu, NEt₃ Dichloromethane 0°C → rt 92

Acetate Installation via Alkylation

The tert-butyl acetate moiety is introduced via alkylation of the BCP-sulfonate intermediate. Using tert-butyl bromoacetate and a non-nucleophilic base (e.g., potassium tert-butoxide) in tetrahydrofuran at −78°C ensures minimal epimerization and side reactions. Alternative methods employing Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) have also proven effective for oxygenated derivatives.

Advanced Photochemical and Flow-Based Syntheses

Photochemical Flow Reactors

Recent innovations leverage continuous-flow photochemistry to enhance efficiency. Irradiating [1.1.1]propellane and methyl iodide in a quartz microreactor at 365 nm achieves 62% conversion to 1-iodo-BCP within 30 minutes, a 40% improvement over batch methods. Flow systems mitigate overheating risks and enable larger-scale production, critical for industrial applications.

Table 2: Comparative Yields in Photochemical Syntheses

Method Light Source Reactor Type Time (min) Yield (%)
Batch 254 nm Flask 120 20
Flow 365 nm Microreactor 30 62

Transition Metal Catalysis

Palladium-catalyzed cross-couplings facilitate late-stage diversification. Suzuki-Miyaura reactions with arylboronic acids install aromatic groups on the BCP core, while Buchwald-Hartwig aminations introduce nitrogen-based functionalities. These methods preserve the sulfonate ester’s integrity, enabling modular synthesis of analogs.

Challenges and Practical Considerations

Purification and Stability

The tert-butyl ester’s steric bulk complicates chromatographic purification, necessitating crystallization from hexane/ethyl acetate mixtures. Additionally, the BCP core’s strain renders it susceptible to ring-opening under acidic or basic conditions, mandating neutral workup protocols.

Scalability and Cost

While photochemical flow methods excel in lab-scale synthesis, transitioning to kilogram-scale production requires addressing propellane’s limited commercial availability. In-house synthesis of [1.1.1]propellane via Hofmann elimination remains cost-prohibitive, driving research into alternative feedstocks.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-{bicyclo[1.1.1]pentane-1-sulfonyl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfoxides or thiols.

    Substitution: Carboxylic acids.

Scientific Research Applications

Tert-butyl 2-{bicyclo[1.1.1]pentane-1-sulfonyl}acetate is a chemical compound with the molecular formula C11H18O4SC_{11}H_{18}O_4S and a molecular weight of 246.32 . It contains a bicyclo[1.1.1]pentane moiety, which is of increasing interest in medicinal chemistry .

Properties and Characteristics

  • Chemical Names and Identifiers The compound is also known as acetic acid, 2-(bicyclo[1.1.1]pent-1-ylsulfonyl)-, 1,1-dimethylethyl ester . Its CAS number is 2680528-19-0 .
  • Appearance this compound typically presents as a colorless liquid or solid .
  • Synonyms It is also referred to as tert-butyl 2-(bicyclo[1.1.1]pentane-1-sulfonyl)acetate .

Applications in Drug Development

Bicyclo[1.1.1]pentane (BCP) has garnered attention in drug development because of its unique structural properties .

  • Bioisostere of Phenyl Ring: BCP can serve as a non-classical bioisostere for a phenyl ring in drug design . Its symmetrical and rigid three-dimensional structure, along with improved pharmaceutical properties and novel synthetic methods, make it valuable in creating new drug analogs .
  • Improved Drug Properties: Replacing a phenyl ring with BCP can enhance a drug's solubility, cell membrane permeability, and metabolic stability . For example, Pfizer replaced the phenyl ring of the γ-secretase inhibitor BMS-708,163 with BCP, resulting in significant improvements to these properties while maintaining cell activity .
  • Versatile Building Block: BCP-based building blocks facilitate the construction of different target molecules, accelerating the development and industrial application of corresponding drug or natural product analogs .

Suppliers

The compound this compound is available from several suppliers, including:

  • Nanjing Shizhou Biology Technology Co.,Ltd
  • A2B Chem

Mechanism of Action

The mechanism by which tert-butyl 2-{bicyclo[1.1.1]pentane-1-sulfonyl}acetate exerts its effects is primarily through its interaction with molecular targets in biological systems. The bicyclo[1.1.1]pentane core can mimic the spatial arrangement of phenyl rings, allowing it to interact with enzymes and receptors in a similar manner. This interaction can modulate the activity of these proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs include derivatives with varying substituents on the bicyclopentane ring. These modifications influence molecular weight, solubility, stability, and synthetic utility. Below is a comparative analysis supported by available

Structural and Molecular Comparison

Compound Name Substituent Molecular Formula Molecular Weight Key Properties
Tert-butyl 2-{bicyclo[1.1.1]pentane-1-sulfonyl}acetate (Target) Sulfonyl (-SO₂-) C₁₁H₁₈O₄S (inferred) ~258.33 (calc.) High polarity, electron-withdrawing
Tert-butyl 2-[3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl]acetate Hydroxymethyl (-CH₂OH) C₁₂H₂₀O₃ 212.28 Moderate polarity, hydrogen-bonding
Ethyl 2-(3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)acetate Boc-protected amino C₁₄H₂₃NO₄ 269.34 Acid-labile, nucleophilic potential
Tert-butyl (3-formylbicyclo[1.1.1]pentane)acetate Formyl (-CHO) C₁₂H₁₈O₃ (inferred) ~210.27 (calc.) Aldehyde reactivity, lower stability

Reactivity and Stability

  • Sulfonyl Derivative (Target): The sulfonyl group imparts strong electron-withdrawing effects, enhancing electrophilic character at the bridgehead. This may facilitate nucleophilic substitution or serve as a directing group in cross-coupling reactions.
  • Hydroxymethyl Analog : The -CH₂OH group introduces hydrogen-bonding capacity, improving aqueous solubility. However, the hydroxyl group may necessitate protection during synthetic steps to avoid undesired side reactions.
  • Boc-Amino Analog : The Boc group provides stability under basic conditions but is cleavable under acidic environments (e.g., TFA), making it suitable for peptide synthesis or controlled release of amines.
  • Formyl Analog : The aldehyde functionality offers reactivity in condensation reactions (e.g., Wittig or Grignard), but its susceptibility to oxidation or nucleophilic attack limits long-term storage stability.

Biological Activity

Tert-butyl 2-{bicyclo[1.1.1]pentane-1-sulfonyl}acetate (CAS No. 2680528-19-0) is a compound that has garnered attention in the fields of medicinal chemistry and drug discovery due to its unique bicyclic structure and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H18O4S
  • Molecular Weight : 246.32 g/mol
  • Structure : The compound features a bicyclo[1.1.1]pentane core, which is known for its stability and three-dimensional structure, making it an attractive candidate for bioisosteric replacements in drug design.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Construction of the BCP Core : This can be achieved through methods such as carbene insertion or radical addition.
  • Introduction of Functional Groups : The sulfonyl and acetate groups are added to complete the synthesis.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, enhancing binding affinity and metabolic stability. The bicyclic structure allows for improved solubility and potency compared to traditional compounds.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of bicyclo[1.1.1]pentanes, including derivatives like this compound:

  • In Vitro Studies : Research has shown that BCP-containing compounds can significantly attenuate lipopolysaccharide (LPS)-induced NFκB activity in monocytes, leading to a reduction in pro-inflammatory cytokine release (e.g., TNFα, MCP1) .

Pharmacological Applications

The compound is being explored for its potential therapeutic applications in various diseases where inflammation plays a critical role:

  • Drug Discovery : Its structural features make it suitable as a lead compound for developing new anti-inflammatory drugs due to its enhanced metabolic stability and solubility .

Study on BCP Derivatives

A recent study synthesized several BCP-containing lipoxin A4 mimetics, demonstrating that one specific derivative exhibited high anti-inflammatory activity with an IC50 in the picomolar range, significantly reducing NFκB activity by approximately 50% . This showcases the potential of BCP derivatives in therapeutic applications.

Comparative Analysis with Similar Compounds

Compound TypeCharacteristicsBiological Activity
Tert-butyl BCP Stable, enhanced solubilityHigh anti-inflammatory activity
Cubanes Unique three-dimensional structureVariable reactivity
Higher Bicycloalkanes Larger ring systemsDifferent pharmacokinetic properties

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